7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride
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Overview
Description
7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is a bicyclic compound that consists of a spirocyclic nitrogen-containing ring and a five-membered oxygen-containing ring. It has a molecular formula of C11H15ClN2O and a molecular weight of 230.7 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of cyclopropylamine and an appropriate oxirane derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a potent, selective, and orally available antagonist of the somatostatin receptor subtype 5 (SSTR5), which is a target for the treatment of type 2 diabetes mellitus . The compound binds to the receptor, inhibiting its activity and thereby modulating the associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives: These compounds share a similar spirocyclic structure but may have different substituents.
7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride: This compound has a methyl group instead of a cyclopropyl group.
Uniqueness
7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is unique due to its specific cyclopropyl substitution, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2649068-12-0 |
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Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-6(1)7-3-8(11-10-7)4-9-5-8;/h6,9H,1-5H2;1H |
InChI Key |
RUJDIAGISQUKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC3(C2)CNC3.Cl |
Purity |
95 |
Origin of Product |
United States |
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